molecular formula C8H6F2O3 B6226282 2,6-difluoro-3-(hydroxymethyl)benzoic acid CAS No. 2138335-79-0

2,6-difluoro-3-(hydroxymethyl)benzoic acid

Cat. No. B6226282
CAS RN: 2138335-79-0
M. Wt: 188.1
InChI Key:
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Description

2,6-Difluoro-3-(hydroxymethyl)benzoic acid, also known as 2,6-difluoro-3-hydroxybenzoic acid, is a monofluoroaromatic acid that is widely used in scientific research. It is a derivative of benzoic acid, which is a naturally occurring carboxylic acid that is commonly used in pharmaceuticals and food preservatives. 2,6-Difluoro-3-(hydroxymethyl)benzoic acid is a useful synthetic intermediate for the synthesis of other compounds, and it has been studied for its potential applications in drug design and development.

Mechanism of Action

2,6-Difluoro-3-(hydroxymethyl)benzoic acid is believed to act as a catalyst in the organic synthesis of fluorinated compounds. By forming a complex with a fluorinated compound, it can facilitate the reaction of the compound with other molecules. In addition, it may also act as an inhibitor of certain enzymatic reactions.
Biochemical and Physiological Effects
2,6-Difluoro-3-(hydroxymethyl)benzoic acid has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and is not expected to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

2,6-Difluoro-3-(hydroxymethyl)benzoic acid has several advantages when used in laboratory experiments. It is relatively inexpensive and widely available, and it is stable and non-toxic. However, it is insoluble in water and may require the use of organic solvents for synthesis.

Future Directions

There are several potential future directions for the use of 2,6-difluoro-3-(hydroxymethyl)benzoic acid-3-(hydroxymethyl)benzoic acid. It could be used to synthesize fluorinated compounds with improved properties, such as increased solubility or increased stability. In addition, it could be used to study the mechanisms of enzymatic reactions, and to develop new drugs and drug delivery systems. Finally, it could be used to develop new catalysts for organic synthesis.

Synthesis Methods

2,6-Difluoro-3-(hydroxymethyl)benzoic acid can be synthesized via a two-step process. In the first step, benzoic acid is reacted with trifluoroacetic anhydride to form a trifluoroacetyl derivative of benzoic acid. In the second step, the trifluoroacetyl derivative is hydrolyzed to yield 2,6-difluoro-3-(hydroxymethyl)benzoic acid-3-(hydroxymethyl)benzoic acid.

Scientific Research Applications

2,6-Difluoro-3-(hydroxymethyl)benzoic acid has been used in a variety of scientific research applications. It has been studied for its potential use in drug design and development, as well as for its ability to act as a catalyst in organic synthesis. In addition, it has been used in the synthesis of fluorinated compounds and as a substrate for the enzymatic hydroxylation of aromatic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-difluoro-3-(hydroxymethyl)benzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "formaldehyde", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "sodium acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,6-difluorobenzaldehyde is reacted with formaldehyde in the presence of sodium hydroxide and sulfuric acid to form 2,6-difluoro-3-formylbenzoic acid.", "Step 2: 2,6-difluoro-3-formylbenzoic acid is converted to 2,6-difluoro-3-nitrobenzoic acid by reaction with sodium nitrite and sodium bisulfite in the presence of hydrochloric acid.", "Step 3: 2,6-difluoro-3-nitrobenzoic acid is reduced to 2,6-difluoro-3-aminobenzoic acid using sodium borohydride in the presence of hydrochloric acid.", "Step 4: 2,6-difluoro-3-aminobenzoic acid is protected by reaction with acetic anhydride and sodium acetate in the presence of sodium hydroxide to form 2,6-difluoro-3-acetamidobenzoic acid.", "Step 5: 2,6-difluoro-3-acetamidobenzoic acid is hydrolyzed with sodium hydroxide to remove the acetyl group and form 2,6-difluoro-3-aminobenzoic acid.", "Step 6: 2,6-difluoro-3-aminobenzoic acid is oxidized with potassium permanganate in the presence of acetic acid to form 2,6-difluoro-3-carboxybenzaldehyde.", "Step 7: 2,6-difluoro-3-carboxybenzaldehyde is reacted with formaldehyde in the presence of sodium hydroxide and water to form 2,6-difluoro-3-(hydroxymethyl)benzoic acid." ] }

CAS RN

2138335-79-0

Product Name

2,6-difluoro-3-(hydroxymethyl)benzoic acid

Molecular Formula

C8H6F2O3

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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